Oxprenoate
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Overview
Description
Oxprenoate is a spironolactone derivative and a potent aldosterone antagonist on mineralocorticoid biosynthesis with diuretic activity. As an aldosterone antagonist, this compound may inhibit sodium resorption in the collecting duct and may eventually lead to diuresis.
Scientific Research Applications
Stability in Environmental Conditions : Research by Kim et al. (2009) examined the stability of isoprenoid glycerol dialkyl glycerol tetraethers (GDGTs), which are relevant to Oxprenoate, in different environmental conditions. They found that these compounds are relatively resistant to degradation in various oxygen levels, highlighting their stability in diverse environmental settings.
Effects on Cardiovascular Health : A study conducted by Materson et al. (1981) focused on the effectiveness of slow-release Oxprenolol in hypertensive patients, revealing its potential in managing blood pressure.
Use in Stress and Anxiety : McMillin (1975) found that Oxprenolol can be effective in treating symptoms resulting from environmental stress, indicating its potential in psychological applications (McMillin, 1975).
Impact on Hemodynamics and Blood Pressure : Research also delves into the hemodynamic and blood pressure effects of this compound. For instance, a study by Ferlinz et al. (1980) compared Oxprenolol and Propranolol, revealing insights into the mechanisms of action in hypertension.
Applications in Stress Response Suppression : Oxprenolol's efficacy in suppressing adrenergic responses to stress was demonstrated in a study involving racing-car drivers, showcasing its potential in high-stress situations (Taggart & Carruthers, 1972).
Potential in Treating Stage Fright : In the context of stage fright, a trial with musicians indicated that Oxprenolol could improve performance, highlighting its potential in performance-related anxiety management (James et al., 1977).
Properties
CAS No. |
786592-95-8 |
---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C25H38O4/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28)/t16-,19+,20+,22-,23+,24+,25-/m1/s1 |
InChI Key |
DNHCHRGCTVRAFT-JEHIOXJOSA-N |
Isomeric SMILES |
CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C |
SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
Canonical SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
786592-95-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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